molecular formula C16H18BrClSi B13993607 {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane CAS No. 922736-99-0

{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane

Cat. No.: B13993607
CAS No.: 922736-99-0
M. Wt: 353.8 g/mol
InChI Key: NQNOUJHNRNVXSH-UHFFFAOYSA-N
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Description

{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane is an organosilicon compound that features a bromine and chlorine substituted phenyl group attached to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenyl derivatives, while coupling reactions can produce larger, more complex organic molecules.

Scientific Research Applications

{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound can be used to modify surfaces and create new materials with unique properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action for {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane in chemical reactions involves the activation of the phenyl group by the trimethylsilyl group, which facilitates various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane lies in its trimethylsilyl group, which provides distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and material modifications.

Properties

CAS No.

922736-99-0

Molecular Formula

C16H18BrClSi

Molecular Weight

353.8 g/mol

IUPAC Name

[4-[(5-bromo-2-chlorophenyl)methyl]phenyl]-trimethylsilane

InChI

InChI=1S/C16H18BrClSi/c1-19(2,3)15-7-4-12(5-8-15)10-13-11-14(17)6-9-16(13)18/h4-9,11H,10H2,1-3H3

InChI Key

NQNOUJHNRNVXSH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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